molecular formula C17H13F2NO3S B2444290 3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 902298-06-0

3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

Cat. No.: B2444290
CAS No.: 902298-06-0
M. Wt: 349.35
InChI Key: VLZLESHBHRYICE-UHFFFAOYSA-N
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Description

3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a chemical compound with the molecular formula C17H13F2NO3S and a molecular weight of 349.35. This compound is of interest due to its potential biological properties and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aromatic amine reacts with a carbonyl compound in the presence of an acid catalyst.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline core using a sulfonyl chloride reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of kinases or proteases, which are essential for cell signaling and regulation.

Comparison with Similar Compounds

3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one can be compared with other similar compounds, such as:

    3-[(4-methylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical properties.

    3-[(4-ethylphenyl)sulfonyl]-6,7-dichloroquinolin-4(1H)-one: This compound has chlorine atoms instead of fluorine atoms, which can influence its reactivity and interactions with biological targets.

    3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-thione: This compound has a thione group instead of a ketone group, which may alter its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various applications.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c1-2-10-3-5-11(6-4-10)24(22,23)16-9-20-15-8-14(19)13(18)7-12(15)17(16)21/h3-9H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZLESHBHRYICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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